2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid
Overview
Description
Compounds like “2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid” belong to a class of organic compounds known as thiazoles, which are heterocycles with a sulfur atom and a nitrogen atom in a five-membered ring . They are often used in pharmaceuticals and synthetic chemistry .
Molecular Structure Analysis
Thiazoles have a five-membered ring with sulfur and nitrogen atoms. The exact molecular structure of “this compound” would depend on the specific arrangement and bonding of its atoms .Chemical Reactions Analysis
Thiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, and ring-opening reactions . The specific reactions that “this compound” can undergo would depend on its exact structure.Mechanism of Action
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is likely that the compound interacts with its targets through a process of binding and causing conformational changes, which can alter the function of the target .
Biochemical Pathways
Similar compounds are known to affect various biochemical pathways, including those involved in metabolism and signal transduction .
Pharmacokinetics
It is known that similar compounds are metabolized in the liver, primarily by cyp3a and to a lesser extent by cyp2e and cyp2b/c, to form various metabolites . These metabolites are then excreted in the urine .
Result of Action
Similar compounds have been shown to have various effects, such as inducing apoptosis in certain cell types .
Action Environment
The action, efficacy, and stability of 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid can be influenced by various environmental factors. For example, the pH of the environment can affect the ionization state of the compound, which can in turn affect its absorption and distribution . Additionally, the presence of other compounds can affect its metabolism and excretion .
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is that this compound is relatively expensive compared to other compounds, which may limit its use in large-scale experiments.
Future Directions
There are several future directions for research on 2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid. One area of interest is the development of this compound derivatives with improved potency and selectivity for thiamine-dependent enzymes. Another area of interest is the investigation of this compound's potential as a therapeutic agent for various diseases, including cancer and diabetes. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular metabolism.
Scientific Research Applications
2-(1-Hydroxyethyl)-1,3-thiazole-5-carboxylic acid has been extensively studied for its potential applications in various fields of science. In biochemistry, this compound has been shown to inhibit the activity of thiamine-dependent enzymes, such as pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which play a crucial role in energy metabolism. In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent for various diseases, including cancer and diabetes.
properties
IUPAC Name |
2-(1-hydroxyethyl)-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-3(8)5-7-2-4(11-5)6(9)10/h2-3,8H,1H3,(H,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVPVTFGZULOPO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301246670 | |
Record name | 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1803610-44-7 | |
Record name | 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803610-44-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Thiazolecarboxylic acid, 2-(1-hydroxyethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301246670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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